3-Chloroalanine hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-chloroalanine hydrochloride involves the reaction of serine with a chlorinating reagent. The process typically includes the following steps :
Starting Material: Serine
Reagents: Paraformaldehyde and a chlorinating reagent
Conditions: Mild reaction conditions, often at room temperature
The reaction proceeds through the formation of D-serine-N-carboxy anhydride, which then reacts with the chlorinating reagent to produce 3-chloroalanine methyl ester hydrochloride. This method is noted for its simplicity, environmental friendliness, and high yield .
Industrial Production Methods
For industrial production, the method described above is scaled up, ensuring that the reaction conditions are optimized for large-scale synthesis. The process is designed to be efficient, with a final product purity of up to 99% and a yield of approximately 94.72%, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Chloroalanine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles that can replace the chlorine atom under mild conditions.
Hydrolysis: Requires the presence of water and the specific enzyme mentioned above.
Major Products
Substitution Reactions: Various amino acid derivatives depending on the nucleophile used.
Hydrolysis: Pyruvate and ammonium chloride.
Scientific Research Applications
3-Chloroalanine hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-chloroalanine hydrochloride involves its interaction with specific enzymes and metabolic pathways. For example, the hydrolysis of 3-chloro-D-alanine is catalyzed by the enzyme 3-chloro-D-alanine dehydrochlorinase, resulting in the formation of pyruvate and ammonium chloride . This reaction highlights the compound’s role in metabolic processes and its potential as a tool for studying enzyme function and regulation .
Comparison with Similar Compounds
Similar Compounds
3-Chloroaniline: An aromatic compound with similar chlorine functionality but different structural properties.
3-Chloro-D-alanine: A stereoisomer of 3-chloroalanine with distinct biological activity.
Uniqueness
3-Chloroalanine hydrochloride is unique due to its combination of chlorine and amino acid functional groups, which allows it to participate in a variety of chemical reactions and biological processes. Its ability to act as a building block for other amino acids and its role in enzyme-catalyzed reactions make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-amino-3-chloropropanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNO2.ClH/c4-1-2(5)3(6)7;/h2H,1,5H2,(H,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IENJPSDBNBGIEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3157-46-8, 51887-89-9, 35401-46-8 | |
Record name | NSC166168 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166168 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC16554 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16554 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-amino-3-chloropropanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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